molecular formula C32H29N5O5S B2723860 N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-80-2

N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2723860
CAS RN: 443670-80-2
M. Wt: 595.67
InChI Key: WBBDHAMYWIQRRV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[4,5]imidazo[1,2-c]quinazoline moiety, which is a type of heterocyclic compound . It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a carboxamide group, which is a common functional group in bioactive molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For instance, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of a carboxamide group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

Heterocyclic compounds, including quinazolines and their derivatives, are a focus of extensive research due to their potential in pharmaceuticals and materials science. The synthesis and properties of these compounds, such as thiazoloquinolines and benzimidazoquinazolines, are explored to understand their chemical behavior and applications. For instance, studies on the synthesis of polynuclear heterocycles and their derivatives emphasize the diversity of these compounds and their potential applications in creating new materials and bioactive molecules (Alkhader et al., 1979), (Ivachtchenko et al., 2002).

Biological Activity and Medical Applications

Quinazoline derivatives exhibit a wide range of biological activities, making them candidates for drug development, especially as antimicrobial, antitumor, and enzyme inhibitory agents. Research on furan-amidines and their analogues as inhibitors of NQO2 highlights the potential of these compounds in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines point towards their use in cancer therapy, showcasing the potent cytotoxic properties of these compounds (Deady et al., 2003).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of heterocyclic compounds are also of significant interest. Studies on the synthesis, characterization, and evaluation of tetrazol-thiophene-carboxamides, for example, illustrate the antimicrobial potential of these compounds, which could be utilized in developing new antimicrobial agents (Talupur et al., 2021).

Catalysis and Chemical Transformations

Research into catalysis and chemical transformations involving quinazoline derivatives opens up possibilities for their application in organic synthesis and industrial processes. For example, the cesium carboxylate-promoted iridium catalyzed C-H amidation/cyclization provides a pathway for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, important intermediates in pharmaceutical chemistry (Zhang et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O5S/c1-40-27-12-9-20(16-28(27)41-2)13-14-33-31(39)21-10-11-23-25(17-21)36-32(37-26-8-4-3-7-24(26)35-30(23)37)43-19-29(38)34-18-22-6-5-15-42-22/h3-12,15-17H,13-14,18-19H2,1-2H3,(H,33,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBDHAMYWIQRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCC6=CC=CO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

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